

Physicochemical characteristics of Aspartyl-Alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asp-Ala

Cat. No.: B2547018

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of Aspartyl-Alanine

Introduction

Aspartyl-Alanine (**Asp-Ala**) is a dipeptide composed of L-aspartic acid and L-alanine, linked by a peptide bond.^[1] As a product of protein digestion and catabolism, it serves as a fundamental building block in various biological systems.^[1] While many dipeptides are transient intermediates destined for further breakdown, some exhibit distinct physiological or cell-signaling activities.^[1] Understanding the physicochemical properties of Aspartyl-Alanine is crucial for researchers in biochemistry, drug development, and nutrition for applications ranging from peptide synthesis to metabolic studies.^[2] This guide provides a comprehensive overview of its core characteristics, stability, and the experimental protocols used for their determination.

Core Physicochemical Characteristics

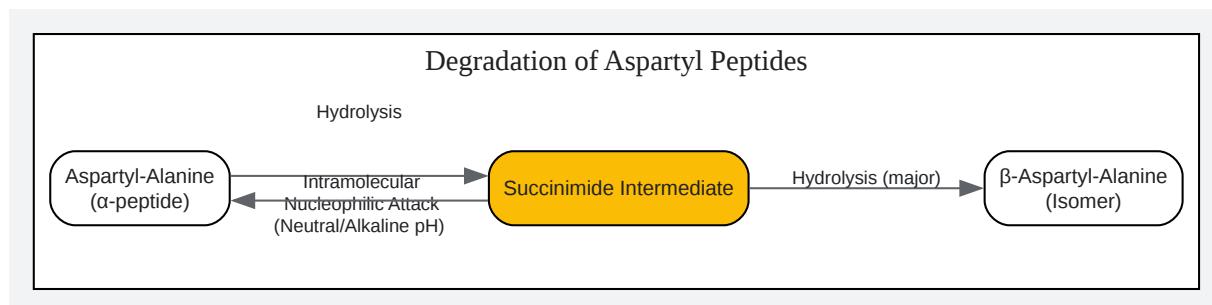
The fundamental properties of Aspartyl-Alanine are summarized below. These values are a combination of computed and experimentally predicted data, providing a quantitative foundation for its behavior in various environments.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂ O ₅	[2][3]
Molecular Weight	204.18 g/mol	[3][4]
Monoisotopic Mass	204.07462149 Da	[3][5]
Predicted Water Solubility	16.7 g/L	[1][5]
Predicted LogP	-4.1	[1][3]
pKa (Strongest Acidic)	~3.06	[1][5]
pKa (Strongest Basic)	~8.53	[5]
Isoelectric Point (pI)	~2.87 (Calculated)	[6]
Polar Surface Area	130 Å ²	[3][5]
Hydrogen Bond Donors	4	[5]
Hydrogen Bond Acceptors	6	[5]

Isoelectric Point (pI) Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, it is calculated based on the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. Aspartyl-Alanine has three such groups: the α -carboxyl group of Alanine, the α -amino group of Aspartate, and the side-chain carboxyl group of Aspartate.

The pKa values for the relevant groups are approximately:

- α -carboxyl (Alanine): ~2.34[6]
- Side-chain carboxyl (Aspartic Acid): ~3.65[6]
- α -amino (Aspartic Acid): ~9.60[6]


To find the pI for this acidic peptide, the pKa values of the two acidic groups are averaged:[7][8]
$$pI = (pKa_1 + pKa_2) / 2 = (2.34 + 3.65) / 2 \approx 2.99$$
 (Note: using pKa values from another source (1.88 for Asp α -carboxyl) gives a pI of $(1.88 + 3.65)/2 = 2.77$).[6] A predicted pKa for the strongest acidic group of the dipeptide is ~3.06.[1][5]

Stability and Degradation

The stability of peptides like Aspartyl-Alanine is a critical factor in both biological and pharmaceutical contexts, influenced primarily by pH and temperature.[\[2\]](#)

pH Influence: Peptides containing aspartyl residues are particularly susceptible to degradation. [\[9\]](#) Under acidic conditions, the primary degradation pathway is the cleavage of the peptide bond C-terminal to the aspartic acid residue.[\[10\]](#) In neutral to alkaline conditions, a different mechanism dominates: the formation of a cyclic succinimide (aspartimide) intermediate.[\[10\]](#)[\[11\]](#) This intermediate can then hydrolyze to form a mixture of the desired α -aspartyl peptide and an isomeric β -aspartyl peptide, which can be difficult to separate.[\[9\]](#) The rate of this degradation is generally lowest around pH 5.[\[10\]](#)

Temperature Influence: Like most chemical reactions, the degradation of peptides is accelerated at elevated temperatures.[\[12\]](#) This makes Aspartyl-Alanine less suitable for applications involving high heat, such as baking, unless protective measures like microencapsulation are employed.[\[12\]](#)

[Click to download full resolution via product page](#)

Figure 1: Degradation pathway of Aspartyl-Alanine via a succinimide intermediate.

Experimental Protocols

Determination of Aqueous Solubility

The solubility of dipeptides can be determined using several methods, with the gravimetric and photometric approaches being common.[\[13\]](#)[\[14\]](#)[\[15\]](#)

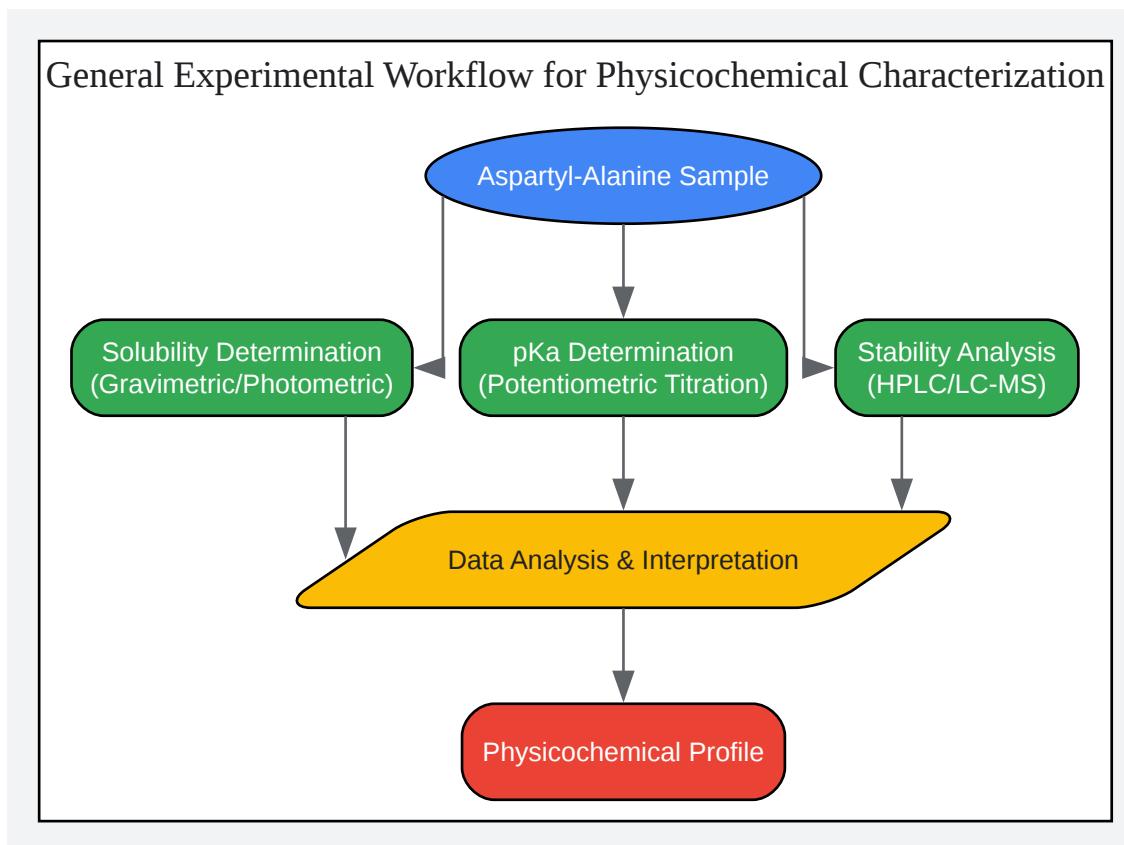
Methodology: Gravimetric Method

- Supersaturation: Prepare a supersaturated solution of Aspartyl-Alanine in deionized water at a temperature higher than the target temperature.
- Equilibration: Place the solution in a sealed, temperature-controlled shaker bath at the desired experimental temperature. Allow the solution to equilibrate for at least 24-48 hours to ensure excess solute precipitates and the solution reaches saturation.
- Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.22 μm) to prevent solid particles from being transferred.
- Drying: Transfer the filtered sample to a pre-weighed container. Dry the sample to a constant weight in a vacuum oven.
- Calculation: The solubility is calculated based on the mass of the dried solute and the initial volume of the supernatant.

Determination of pKa Values

Potentiometric titration is the standard method for determining the acid dissociation constants (pKa) of amino acids and peptides.

Methodology: Potentiometric Titration


- Sample Preparation: Dissolve a precise amount of Aspartyl-Alanine in a known volume of deionized, CO_2 -free water.
- Acidification: Lower the pH of the solution to ~1.5 by adding a standard solution of a strong acid (e.g., 0.1 M HCl). This ensures all ionizable groups are fully protonated.
- Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first midpoint corresponds to the pKa of the most acidic group (C-terminal carboxyl), the second to the side-chain carboxyl, and the third to the N-terminal amino group.

Analysis of Stability and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of a peptide and quantifying its degradation products.[\[10\]](#)

Methodology: HPLC-Based Stability Assay

- Sample Incubation: Prepare solutions of Aspartyl-Alanine in buffers of varying pH (e.g., pH 2, 5, 7, 9). Incubate these solutions at a constant, often elevated, temperature (e.g., 40-60°C).
[\[10\]](#)
- Time-Point Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
- HPLC Analysis: Analyze each aliquot using a reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water/acetonitrile containing trifluoroacetic acid (TFA).
- Detection: Monitor the eluent using a UV detector, typically at 214 or 280 nm.
- Quantification: The peak area of the intact Aspartyl-Alanine will decrease over time, while new peaks corresponding to degradation products will appear. The rate of degradation can be calculated from the loss of the main peak over time. The identity of the degradation products can be confirmed using mass spectrometry (LC-MS).[\[10\]](#)

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the experimental characterization of Aspartyl-Alanine.

Biological Context and Related Pathways

Aspartyl-Alanine itself is not a central signaling molecule but exists within the broader context of amino acid metabolism. Its constituent amino acid, L-aspartate, is non-essential in humans and plays several critical roles.^{[16][17]} It is synthesized from the Krebs cycle intermediate oxaloacetate and is a precursor for the synthesis of other amino acids and signaling compounds.^{[16][17]} Furthermore, aspartate acts as an excitatory neurotransmitter in the brain and is a key metabolite in the urea cycle.^[17]

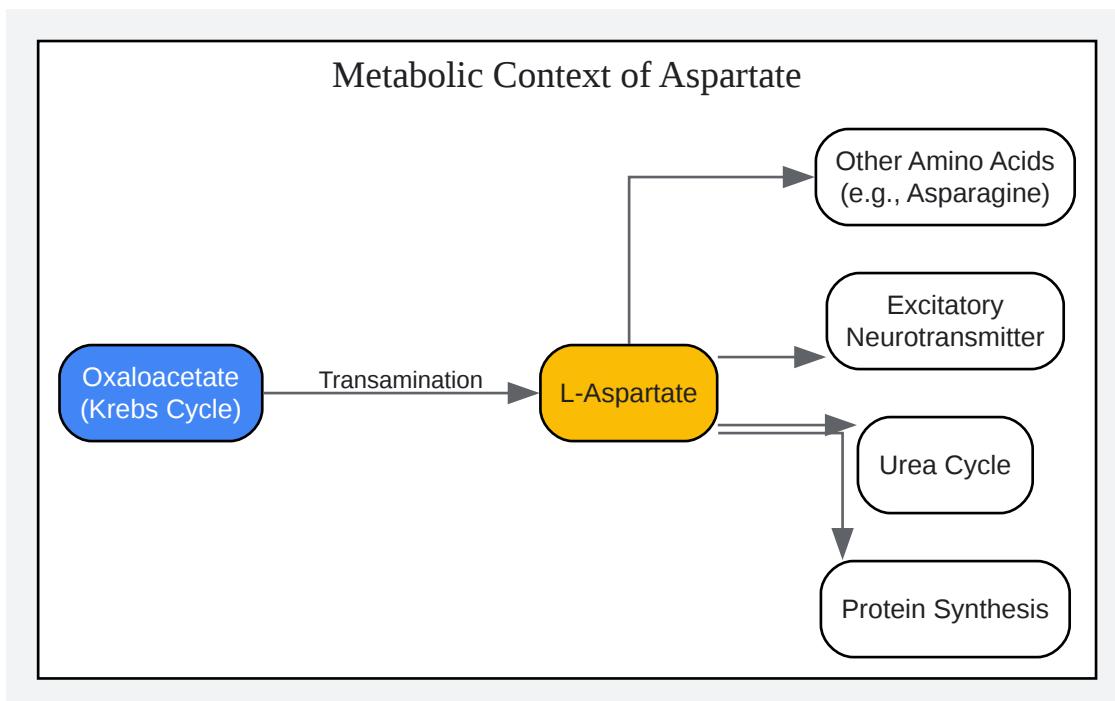

[Click to download full resolution via product page](#)

Figure 3: Key metabolic roles of L-aspartate, a constituent of Aspartyl-Alanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]
- 2. CAS 13110-25-3: beta-aspartylalanine | CymitQuimica [cymitquimica.com]
- 3. Asp-Ala | C7H12N2O5 | CID 4677380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspartylalanine | C7H12N2O5 | CID 5491963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound Aspartyl-Alanine (FDB111802) - FooDB [foodb.ca]
- 6. iscabiocochemicals.com [iscabiocochemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. The stability and degradation pathway of recombinant human parathyroid hormone: deamidation of asparaginyl residue and peptide bond cleavage at aspartyl and asparaginyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aspartame - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aspartic acid - Wikipedia [en.wikipedia.org]
- 17. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical characteristics of Aspartyl-Alanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2547018#physicochemical-characteristics-of-aspartyl-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com